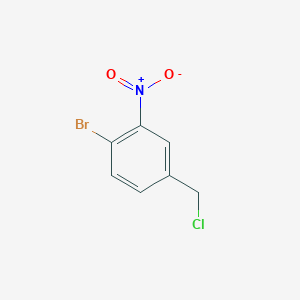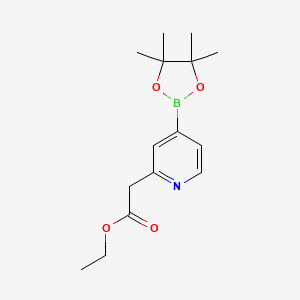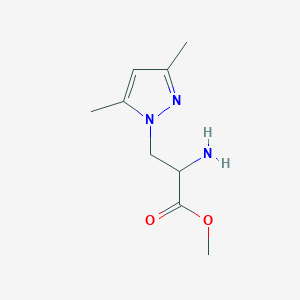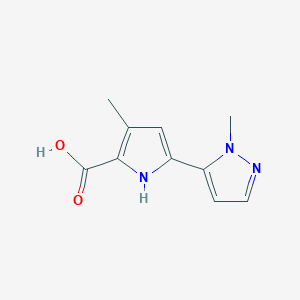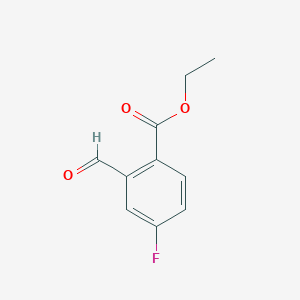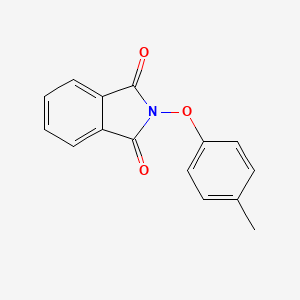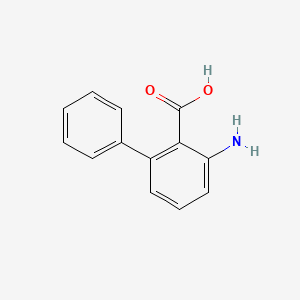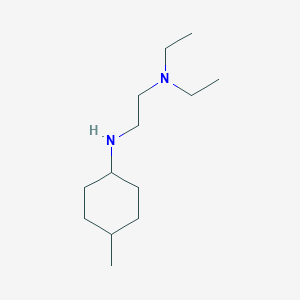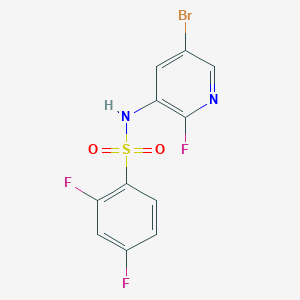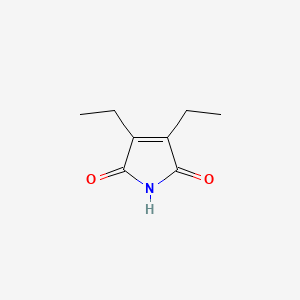
1H-Pyrrole-2,5-dione, 3,4-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Diethyl-1H-pyrrole-2,5-dione can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by adding a weak acid such as acetic acid. The stereochemical configuration of the dione is preserved during the reaction .
Industrial Production Methods
Industrial production methods for 3,4-Diethyl-1H-pyrrole-2,5-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the dione into dihydropyrrole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3,4-Diethyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as anti-inflammatory and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,4-Diethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-1H-pyrrole-2,5-dione: Similar in structure but with methyl groups instead of ethyl groups.
1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: A more complex derivative with phenyl groups attached.
1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: Contains thiophene rings, adding to its chemical diversity.
Uniqueness
3,4-Diethyl-1H-pyrrole-2,5-dione is unique due to its specific ethyl substitutions, which influence its chemical reactivity and physical properties. These substitutions can enhance its stability and make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
34085-07-9 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3,4-diethylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-3-5-6(4-2)8(11)9-7(5)10/h3-4H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
ZTIUBYGVJYUYMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


